molecular formula C18H18N6O B2987181 N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097894-88-5

N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2987181
CAS No.: 2097894-88-5
M. Wt: 334.383
InChI Key: XDHGMAKYWLTOIK-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the attachment of the pyrimidine moiety.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with an appropriate β-diketone under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving suitable precursors such as β-amino alcohols or β-haloamines.

    Pyrimidine Attachment: The final step involves the coupling of the azetidine intermediate with a pyrimidine derivative, typically using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the azetidine ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs, especially those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine: Similar structure but with a different substitution on the pyrimidine ring.

    N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridine-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]triazine-4-amine: Similar structure but with a triazine ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine lies in its specific combination of the pyrazole, azetidine, and pyrimidine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c1-13-16(9-21-24(13)15-5-3-2-4-6-15)18(25)23-10-14(11-23)22-17-7-8-19-12-20-17/h2-9,12,14H,10-11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHGMAKYWLTOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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